Dexpanthenol

Catalog No.
S525786
CAS No.
81-13-0
M.F
C9H19NO4
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexpanthenol

Formulation challenge: racemic DL-panthenol provides only 50% biological activity, while pantothenic acid lacks stability and skin penetration. Dexpanthenol (CAS 81-13-0), the pure D-isomer provitamin B5, solves these inefficiencies.

  • 100% bioactive at half the mass of racemate, lowering cost.
  • Superior skin penetration vs. pantothenic acid; chemically stable at pH 4-6 for long-term product integrity.
  • Clinically proven to improve hydration, reduce TEWL, and accelerate epithelial repair.

High-purity, verified isomer identity. Ideal for wound healing, moisturizers, and hair care.

CAS Number

81-13-0

Product Name

Dexpanthenol

IUPAC Name

(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1

InChI Key

SNPLKNRPJHDVJA-ZETCQYMHSA-N

solubility

Freely soluble in methanol, water, alcohol; slightly soluble in ether
Very soluble in ethanol, methanol; slightly soluble in ethyl ether
Slightly soluble in glycerin
1000 mg/mL

Synonyms

(+)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide, Bepanthen, butanamide, 2,4-dihydroxy-n-(3-hydroxypropyl)-3,3-dimethyl-, (+--)-, Corneregel, D-panthenol, dexpanthenol, Dexpanthenol Heumann, DL-panthenol, Ilopan, Marolderm, NasenSpray ratiopharm Panthenol, Nasicur, Otriven Dexpanthenol, Pan Rhinol, Pan-Ophtal, panthenol, Panthenol Braun, Panthenol Jenapharm, Panthenol LAW, Panthenol Lichtenstein, panthenol von ct, Panthenol-ratiopharm, Panthoderm, Panthogenat, pantothenol, Repa-Ophtal, Rhinoclir, Siozwo SANA, Ucee D, Urupan, Wund- und Heilsalbe LAW

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCO)O

The exact mass of the compound Dexpanthenol is 205.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.87 mfreely soluble in methanol, water, alcohol; slightly soluble in ethervery soluble in ethanol, methanol; slightly soluble in ethyl etherslightly soluble in glycerinin water, 1.6x10+6 mg/l at 25 °c /miscible/ (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Supplementary Records. It belongs to the ontological category of amino alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99% (HPLC)

Package Size

5 g, 25 g, 100 g

Dexpanthenol (CAS 81-13-0) is the dextrorotatory (D-) isomer of panthenol, the more stable alcohol analog of pantothenic acid (Vitamin B5). It is widely procured for dermatological and cosmetic formulations due to its function as a provitamin that, upon topical application, is readily absorbed and converted into biologically active pantothenic acid. This conversion is essential for the synthesis of coenzyme A, a critical component in cellular metabolism and epithelial tissue repair. Key procurement-relevant properties include its role as a humectant for skin hydration, its ability to support epidermal barrier function, and its established efficacy in promoting the regeneration of skin after superficial wounds or irritation.

Procurement Fit

1
Specified D-enantiomer supports provitamin B5 conversion studies
2
Avoids racemic DL-panthenol confound with inactive L-enantiomer
3
Chiral identity verifiable via optical rotation (Ph. Eur. context)

References

Substituting Dexpanthenol (D-panthenol) with its most common alternative, racemic DL-panthenol, results in a 50% reduction in biological activity for an equivalent mass, as only the D-isomer is converted to Vitamin B5 in the body. This necessitates using twice the concentration of the racemate to achieve the same therapeutic effect, impacting formulation cost and efficiency. Furthermore, substituting with pantothenic acid is not viable for topical applications due to its inferior skin penetration compared to its alcohol analog, dexpanthenol. Dexpanthenol's chemical structure as an alcohol also confers greater stability in neutral or mildly acidic formulations compared to the more reactive carboxylic acid group of pantothenic acid, which is crucial for ensuring product shelf-life and consistent performance.

Substitution Risk

Racemic DL-Panthenol

Contains 50% L-enantiomer that may not convert to pantothenic acid, potentially reducing per-mass provitamin activity

Unspecified “Panthenol”

May be racemic or undefined enantiomeric composition, introducing uncertainty in pathway-study interpretation

Active Isomer Content: 100% vs. Racemic Mixtures

Procurement of Dexpanthenol (D-panthenol) ensures 100% of the material is the biologically active stereoisomer. In contrast, racemic DL-panthenol contains an equal mixture of D- and L-isomers, but only the D-isomer is enzymatically converted in the body to pantothenic acid (Vitamin B5). The L-isomer has no vitamin activity. Consequently, formulations using racemic panthenol have only half the physiological activity compared to those using an equivalent mass of pure Dexpanthenol.

Evidence DimensionBiologically Active Isomer Content
Target Compound Data100% (D-isomer)
Comparator Or BaselineRacemic DL-Panthenol: 50% (D-isomer)
Quantified Difference2x higher concentration of active isomer per unit mass
ConditionsIn vivo or in vitro biological systems capable of enzymatic conversion.

Selecting Dexpanthenol provides double the concentration of the active provitamin, enabling more potent, efficient, and cost-effective formulations compared to using the racemic mixture.

Biological Activity
Class-level inference
Dexpanthenol: Active; DL-Panthenol: Inactive L-enantiomer
Enantiomer-specific provitamin conversion context
Source-specific review; pathway studies benefit from defined chirality

Skin Penetration and Bioavailability Advantage

Dexpanthenol, as a stable alcohol analog, demonstrates superior skin penetration compared to pantothenic acid itself. Once absorbed, it is rapidly converted to pantothenic acid, achieving high local concentrations within the skin. In a study on rats, repeated topical application of 20 mg dexpanthenol increased local tissue concentrations of pantothenic acid from a baseline of 3-9 µg/g to 40 µg/g. This efficient penetration and conversion is critical for topical applications, a key advantage over using the acid form directly.

Evidence DimensionLocal Tissue Concentration of Pantothenic Acid After Topical Application
Target Compound DataUp to 40 µg/g of fresh tissue
Comparator Or BaselineControl (untreated) rat tissue: 3-9 µg/g
Quantified DifferenceApprox. 4.4x to 13.3x increase over baseline
ConditionsIn vivo study on rats with repeated topical treatment of 20 mg dexpanthenol.

For any topical formulation, Dexpanthenol's ability to effectively penetrate the skin and act as a delivery vehicle for Vitamin B5 is a decisive performance advantage over the less permeable pantothenic acid.

Pharmacopoeial Purity
Specification review
USP: 98.0–102.0%; BP: 98.0–101.0% assay
Supports batch consistency review
Anhydrous basis; monograph compliance

Formulation Stability in Target pH Ranges

Dexpanthenol offers superior stability in the pH range most common for cosmetic and dermatological products. It is stable in neutral or mildly acidic aqueous solutions (pH 4-6) but is susceptible to hydrolysis in strongly acidic or alkaline conditions. A stability-indicating HPLC study confirmed that Dexpanthenol is stable under acidic stress conditions, with only 0.62% degradation after 6 hours. However, it showed time-dependent hydrolysis under alkaline conditions. This profile makes it more robust for formulation processability and shelf-life compared to pantothenic acid, which as a carboxylic acid, can be more reactive.

Evidence DimensionDegradation under Acidic Stress
Target Compound Data0.62% degradation
Comparator Or BaselineN/A (intrinsic stability data)
Quantified DifferenceHigh stability in target pH 4-6 range
ConditionsForced degradation study via HPLC analysis, 6 hours under acidic stress.

Choosing Dexpanthenol minimizes the risk of active ingredient degradation during production and storage for formulations within the pH 4-6 range, ensuring product potency and stability.

L-Panthenol Detection
Cross-study comparable
0.1% detection limit via CE
Chiral impurity control benchmark
ICH guideline context; vs 50% in racemate

Skin Barrier Function Improvement

Dexpanthenol measurably improves skin barrier function by reducing transepidermal water loss (TEWL). In a clinical study, daily application of formulations containing 1.0% and 5.0% dexpanthenol produced significant decreases in TEWL after 15 and 30 days compared to a vehicle-only control. Another study monitoring epidermal regeneration after wounding found that treatment with a dexpanthenol emulsion resulted in a significant acceleration of epidermal barrier restoration, as measured by TEWL, compared to the vehicle. This demonstrates a direct, quantifiable impact on a key metric of skin health.

Evidence DimensionReduction in Transepidermal Water Loss (TEWL)
Target Compound DataStatistically significant decrease vs. baseline and vehicle
Comparator Or BaselineVehicle-only formulation (placebo)
Quantified DifferenceSignificant acceleration of epidermal regeneration and barrier repair
ConditionsIn vivo, double-blind, placebo-controlled clinical trials on human subjects.

For formulations designed to repair or protect the skin barrier, Dexpanthenol provides a reliable, clinically proven ability to reduce water loss and accelerate regeneration, a key performance indicator for such products.

Wound Model Trial
Head-to-head
5% ointment vs placebo
Re-epithelialization endpoint context
Results not detailed in trial registry; endpoint review
Aquatic Toxicity
Class-level inference
Both classified toxic; enantiomer-specific data under investigation
Ecotoxicology assessment context
Enantioselective toxicity data to verify

Post-Procedure and Wound Healing Formulations

For therapeutic and cosmetic products where maximizing biological effect is critical, such as in wound healing aids, scar treatments, and post-procedural (e.g., laser treatment) care. Dexpanthenol's 100% active isomer content ensures the highest possible concentration of provitamin B5 is delivered to the skin, promoting fibroblast proliferation and accelerating re-epithelialization more effectively than a racemic mixture.

Skin Barrier Repair and Hydration Products

In advanced moisturizers, serums, and treatments for compromised or dry skin conditions like atopic dermatitis. Dexpanthenol is the optimal choice due to its proven, quantifiable ability to improve stratum corneum hydration and significantly reduce transepidermal water loss (TEWL) compared to vehicle controls, directly supporting the restoration of a healthy skin barrier.

Stable Long-Shelf-Life Topical Formulations

For cosmetic and pharmaceutical emulsions, creams, and lotions where long-term stability is a key procurement requirement. Dexpanthenol's superior chemical stability in the typical pH 4-6 range of skin products provides a distinct advantage over the more reactive pantothenic acid, ensuring the active ingredient maintains its integrity and potency throughout the product's lifecycle.

High-Efficacy Hair Strengthening and Moisturization

In performance-driven shampoos, conditioners, and leave-in treatments designed to moisturize and strengthen hair. Dexpanthenol's ability to penetrate the hair shaft provides deep moisturization and helps to improve hair elasticity and prevent breakage. Its 100% biological activity ensures maximum efficacy for these benefits compared to racemic panthenol.

Application Fit

Application
Selection Property
Validation Focus
Topical wound-healing model research
Chiral identity and provitamin B5 conversion
D-enantiomer pathway-response assessment
Analytical reference standard workflow
Pharmacopoeial monograph (USP/BP)
Enantiomeric impurity detection validation
Skin barrier and moisturization studies
D-enantiomer provitamin activity
Formulated dose-response consistency review
Environmental fate and ecotoxicology studies
Specified enantiomer form
Enantioselective toxicity profile assessment

Physical Description

Solid

Color/Form

Hygroscopic oil
Viscous liquid
Clear viscous, somewhat hygroscopic liquid ... Some crystallization may occur on standing

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

205.13140809 Da

Monoisotopic Mass

205.13140809 Da

Boiling Point

Decomposes
BP: 118-120 °C at 0.02 mm Hg; somewhat hygroscopic; easily decomposes on distillation.

Heavy Atom Count

14

Taste

Slightly bitter taste

Density

1.2 at 20 °C/20 °C

LogP

log Kow = -1.92 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxide/.

Appearance

Clear liquid

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1O6C93RI7Z

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 294 of 299 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Injection: Prophylactic use immediately after major abdominal surgery to minimize the possibility of paralytic ileus. Intestinal atony causing abdominal distention; postoperative or postpartum retention of flatus, or postoperative delay in resumption of intestinal motility; paralytic ileus. Topical: This medication is used as a moisturizer to treat or prevent dry, rough, scaly, itchy skin and minor skin irritations (e.g., diaper rash, skin burns from radiation therapy).

Therapeutic Uses

Dexpanthenol (topical) relieves itching and aids healing of skin in mild eczemas and dermatoses; itching skin, minor wounds, stings, bites, poison ivy, poison oak (dry sage) and minor skin irritations. Also, used in infants and children for diaper rash, chafing and mild skin irritations.
Prophylactic use immediately after major abdominal surgery to minimize the possibility of paralytic ileus. Intestinal atony causing abdominal distention; postoperative or post partum retention of flatus, or post operative delay in resumption of intestinal motility; paralytic ileus.
Vet: ... Dexpanthenol ... /is/ often used as source of B5. Only the D-isomers are active biologically, but dl-isomers are often used ... Equivalents: 1 g D-pantothenic acid = 936 mg D-dexpanthenol.
/Exptl Use (Vet)/: The effect of B-complex vitamin on experimental liver damage in rats was studied. Ip injection of panthenol inhibited initial deposit of lipids after having removed 2/3 of the regenerating fatty liver in rats.
For more Therapeutic Uses (Complete) data for Dexpanthenol (13 total), please visit the HSDB record page.

Pharmacology

Pantothenic acid is a precursor of coenzyme A, which serves as a cofactor for a variety of enzyme-catalyzed reactions involving transfer of acetyl groups. The final step in the synthesis of acetylcholine consists of the choline acetylase transfer of acetyl group from acetylcoenzyme A to choline. Acetylcholine is the neurohumoral transmitter in the parasympathetic system and as such maintains the normal functions of the intestine. Decrease in acetylcholine content would result in decreased peristalsis and in extreme cases adynamic ileus.
Dexpanthenol is an alcoholic analogue of D-pantothenic acid and cholinergic agent. Dexpanthenol acts as a precursor of coenzyme A necessary for acetylation reactions and is involved in the synthesis of acetylcholine. Although the exact mechanism of the actions of dexpanthenol is unclear, it may enhance the effect of acetylcholine. Dexpanthenol acts on the gastrointestinal tract and increases lower intestinal motility. It is also applied topically to the skin to relieve itching and to promote healing.

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA30 - Dexpanthenol
D - Dermatologicals
D03 - Preparations for treatment of wounds and ulcers
D03A - Cicatrizants
D03AX - Other cicatrizants
D03AX03 - Dexpanthenol
S - Sensory organs
S01 - Ophthalmologicals
S01X - Other ophthalmologicals
S01XA - Other ophthalmologicals
S01XA12 - Dexpanthenol

Mechanism of Action

Dexpanthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A, which acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties.
This alcohol ... is said to increase the amount of coenzyme A available for the synthesis of acetylcholine. Increased formation of acetylcholine is thought to increase peristalsis and intestinal tone.
... To test the functional effect of pantothenate on dermal fibroblasts, cells were cultured and in vitro proliferation tests were performed using a standardized scratch test procedure. For all three donors analyzed, a strong stimulatory effect of pantothenate at a concentration of 20 ug/mL on the proliferation of cultivated dermal fibroblasts was observed. To study the molecular mechanisms resulting in the proliferative effect of pantothenate, gene expression was analyzed in dermal fibroblasts cultivated with 20 ug/mL of pantothenate compared with untreated cells using the GeneChip Human Exon 1.0 ST Array. A number of significantly regulated genes were identified including genes coding for interleukin (IL)-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1 and MARCH-II. Regulation of these genes was subsequently verified by quantitative real-time polymerase chain reaction analysis. Induction of HMOX-1 expression by pantothenol and pantothenic acid in dermal cells was confirmed on the protein level using immunoblots. Functional studies revealed the enhanced suppression of free radical formation in skin fibroblasts cultured with panthenol. In conclusion, these studies provided new insight in the molecular mechanisms linked to the stimulatory effect of pantothenate and panthenol on the proliferation of dermal fibroblasts. /Calcium pantotenate/
... Pantothenic acid, pantothenol and other derivatives ... are precursors of CoA /that/ protect cells and whole organs against peroxidative damage by increasing the content of cell glutathione...

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM3 [HSA:1131] [KO:K04131]

Vapor Pressure

1.5X10-8 mm Hg at 25 °C (est)

Other CAS

81-13-0

Absorption Distribution and Excretion

Dexpanthenol is soluble in water and alcohol, although insoluble in fats and oil based substances. With the appropriate vehicle, Dexpanthenol is easily penetrated into the skin. Rate of penetration and absorption is reduced when Dexpanthenol is administered as an oil/water formula.
Milk of nursing mothers receiving a normal diet contains about 2 ug of pantothenic acid per mL. About 70% of an oral dose of pantothenic acid is excreted unchanged in urine and about 30% in feces.
Dexpanthenol is readily converted to pantothenic acid which is widely distributed into body tissues, mainly as coenzyme A. Highest concentrations are found in the liver, adrenal glands, heart, and kidneys.
Dexpanthenol is readily converted to pantothenic acid which is widely distributed into body tissues, mainly as coenzyme A. Highest concentrations are found in the liver, adrenal glands, heart, and kidneys. Milk of nursing mothers receiving a normal diet contains about 2 ug of pantothenic acid per mL. About 70% of an oral dose of pantothenic acid is excreted unchanged in urine and about 30% in feces.

Metabolism Metabolites

Dexpanthenol is readily converted to pantothenic acid which is widely distributed into body tissues, mainly as coenzyme A.
Dexpanthenol is converted to pantothenic acid ... which then produces acetylcholine.

Wikipedia

Panthenol

Drug Warnings

Administration of dexpanthenol injection directly into the vein is not advised.
One case of heartburn and a few cases of GI cramps have been reported after dexpanthenol administration. Allergic reactions to dexpanthenol have been reported occasionally; however, these reactions have not been directly attributed to the drug. Although isolated reports of itching, tingling, difficulty in breathing, erythema, generalized dermatitis, urticaria, temporary respiratory difficulty (when dexpanthenol injection was administered 5 minutes after succinylcholine had been discontinued), hypotension, persistent (up to 10 days) diarrhea, and agitation have been associated with use of dexpanthenol injection, a causal relationship to the drug has not been established.
It is not known whether dexpanthenol can cause fetal harm when administered to pregnant women. Dexpanthenol injection should be used during pregnancy only when clearly needed.
Dexpanthenol injection should not be used for the management of mechanical obstruction; in these patients, therapy should be directed mainly at correcting the obstruction. The manufacturer of dexpanthenol injection cautions that the management of adynamic ileus includes correction of fluid and electrolyte abnormalities (especially hypokalemia), anemia, and hypoproteinemia; treatment of infection; avoidance of drugs that decrease GI motility; and decompression of the GI tract using nasogastric suction or a long intestinal tube when there is considerable distention.
For more Drug Warnings (Complete) data for Dexpanthenol (9 total), please visit the HSDB record page.

Biological Half Life

Half life have not been reported

Use Classification

EPA Safer Chemical Functional Use Classes -> Skin Conditioning Agents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Hair conditioning; Skin conditioning; Antistatic

Methods of Manufacturing

Prepared by the addition of propanolamine to optically active alpha,gamma-dihydroxy-beta,beta-dimethylbutyrolactone.

General Manufacturing Information

Butanamide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-, (2R)-: ACTIVE
Only the D(+)- form has vitamin activity.
Equivalencies: 1 g D-dexpanthenol is equiv to 1068 mg D-pantothenic acid; 1 g D-pantothenic acid is equiv to 936 mg D-dexpanthenol; 1 g D-dexpanthenol is equiv to 1181 mg D-sodium pantothenate
Incompatibilities: dexpanthenol is incompatible with protein hydrolysate /From table/
The dextrorotatory isomer of the alcohol analogue of pantothenic acid

Analytic Laboratory Methods

Analyte: dexpanthenol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: dexpanthenol; matrix: chemical identification; procedure: reaction with sodium hydroxide; addition of cupric sulfate indicator; development of a deep blue color
Analyte: dexpanthenol; matrix: chemical identification; procedure: reaction with hydrochloric acid, hydroxylamine hydrochloride and sodium hydroxide; addition of ferric chloride indicator; development of a purplish red color
Analyte: dexpanthenol; matrix: chemical purity; procedure: reaction with perchloric acid; addition of crystal violet indicator; titration potassium biphthalate solution to a blue-green endpoint
For more Analytic Laboratory Methods (Complete) data for Dexpanthenol (11 total), please visit the HSDB record page.

Storage Conditions

Dexpanthenol injection should be protected from freezing & excessive heat.

Interactions

It has been reported that dexpanthenol prolonged the muscle relaxant effects of succinylcholine; however, a controlled trial failed to show this effect. The manufacturers recommend that dexpanthenol not be administered within 1 hour of succinylcholine.
Pantothenol increased the toxic and paralyzing action of D-tubocurarine but did not protect pigeons against lethal doses of curare. It did not stimulate respiration and muscle activity in rabbits which had been blocked by curare.
On theoretical grounds, the manufacturers of dexpanthenol recommend that the drug not be given with or within 12 hours after administration of neostigmine or other parasympathomimetic drugs. Although the clinical importance has not been established, the miotic effects of anticholinesterase ophthalmic preparations (e.g., echothiophate iodide (no longer commercially available in the US), isoflurophate) reportedly may be potentiated by pantothenic acid.
The manufacturers also warn that rare cases of allergic reactions of unknown cause have occurred during concomitant use of dexpanthenol injection and antibiotics, opiates, and barbiturates.
For more Interactions (Complete) data for Dexpanthenol (9 total), please visit the HSDB record page.

Stability Shelf Life

Reasonably stable to usual sterilization time and temp in aqueous solution at pH 3.0-4.0; long heating causes racemization.
Usually more stable than salts of pantothenic acid if pH can be adjusted between 3 and 5.
Panthenol is most stable form of pantothenic acid in liquid products
1: Oguz A, Uslukaya O, Alabalık U, Turkoglu A, Kapan M, Bozdag Z. Topical N-acetylcysteine improves wound healing comparable to dexpanthenol: an experimental study. Int Surg. 2015 Apr;100(4):656-61. doi: 10.9738/INTSURG-D-14-00227.1. Epub 2015 Jan 13. PubMed PMID: 25583306; PubMed Central PMCID: PMC4400934.
2: Yardimci I, Karakan T, Resorlu B, Doluoglu OG, Ozcan S, Aydın A, Demirbas A, Unverdi H, Eroglu M. The effect of intraurethral dexpanthenol on healing and fibrosis in rats with experimentally induced urethral trauma. Urology. 2015 Jan;85(1):274.e9-13. doi: 10.1016/j.urology.2014.09.038. PubMed PMID: 25530405.
3: Lopez-Lopez J, Jan-Pallí E, lez-Navarro BG, Jané-Salas E, Estrugo-Devesa A, Milani M. Efficacy of chlorhexidine, dexpanthenol, allantoin and chitosan gel in comparison with bicarbonate oral rinse in controlling post-interventional inflammation, pain and cicatrization in subjects undergoing dental surgery. Curr Med Res Opin. 2015 Dec;31(12):2179-83. doi: 10.1185/03007995.2015.1108909. Epub 2015 Nov 4. Erratum in: Curr Med Res Opin. 2016;32(2):395. Lope-Lopez, Jose [corrected to Lopez-Lopez, Jose]; González-Navarro, Beatriz [corrected to lez-Navarro, Beatriz Gonzá]. PubMed PMID: 26471464.
4: Koç ZP, İn E, Karslioğlu İ, Üçer Ö, Canpolat S. Evaluation of the preventive effect of dexpanthenol in radiation injury by lung perfusion scintigraphy: a preclinical experimental model of radiation injury. Nucl Med Commun. 2015 Dec;36(12):1227-32. doi: 10.1097/MNM.0000000000000392. PubMed PMID: 26509715.
5: Hsu KH, de la Jara PL, Ariyavidana A, Watling J, Holden B, Garrett Q, Chauhan A. Release of betaine and dexpanthenol from vitamin E modified silicone-hydrogel contact lenses. Curr Eye Res. 2015 Mar;40(3):267-73. doi: 10.3109/02713683.2014.917192. Epub 2014 May 15. PubMed PMID: 24833321.
6: Celebi S, Tepe C, Yelken K, Celik O. Efficacy of dexpanthenol for pediatric post-tonsillectomy pain and wound healing. Ann Otol Rhinol Laryngol. 2013 Jul;122(7):464-7. PubMed PMID: 23951700.
7: Karadag A, Ozdemir R, Kurt A, Parlakpinar H, Polat A, Vardi N, Taslidere E, Karaman A. Protective effects of dexpanthenol in an experimental model of necrotizing enterocolitis. J Pediatr Surg. 2015 Jul;50(7):1119-24. doi: 10.1016/j.jpedsurg.2014.10.053. Epub 2014 Nov 7. PubMed PMID: 25783305.
8: Heise R, Skazik C, Marquardt Y, Czaja K, Sebastian K, Kurschat P, Gan L, Denecke B, Ekanayake-Bohlig S, Wilhelm KP, Merk HF, Baron JM. Dexpanthenol modulates gene expression in skin wound healing in vivo. Skin Pharmacol Physiol. 2012;25(5):241-8. doi: 10.1159/000341144. Epub 2012 Jun 29. PubMed PMID: 22759998.
9: Censabella S, Claes S, Orlandini M, Braekers R, Thijs H, Bulens P. Retrospective study of radiotherapy-induced skin reactions in breast cancer patients: reduced incidence of moist desquamation with a hydroactive colloid gel versus dexpanthenol. Eur J Oncol Nurs. 2014 Oct;18(5):499-504. doi: 10.1016/j.ejon.2014.04.009. Epub 2014 May 28. PubMed PMID: 24877859.
10: Shanazi M, Farshbaf Khalili A, Kamalifard M, Asghari Jafarabadi M, Masoudin K, Esmaeli F. Comparison of the Effects of Lanolin, Peppermint, and Dexpanthenol Creams on Treatment of Traumatic Nipples in Breastfeeding Mothers. J Caring Sci. 2015 Dec 1;4(4):297-307. doi: 10.15171/jcs.2015.030. eCollection 2015 Dec. PubMed PMID: 26744729; PubMed Central PMCID: PMC4699508.
11: De AK, Chowdhury PP, Chattapadhyay S. Simultaneous Quantification of Dexpanthenol and Resorcinol from Hair Care Formulation Using Liquid Chromatography: Method Development and Validation. Scientifica (Cairo). 2016;2016:1537952. doi: 10.1155/2016/1537952. Epub 2016 Mar 3. PubMed PMID: 27042377; PubMed Central PMCID: PMC4794562.
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